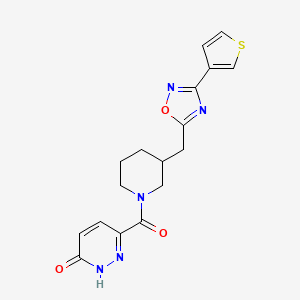

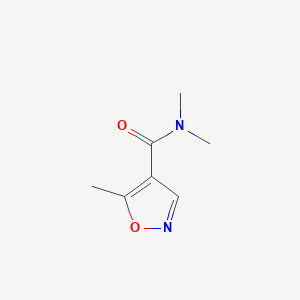

3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(ethylcarbamoyl)-1-methyl-1H-pyrazole-5-carboxylic acid (EMPC) is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. EMPC is a pyrazole derivative and has been shown to possess a wide range of biochemical and physiological effects.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Researchers have developed methods to synthesize various heterocyclic compounds using pyrazole derivatives. These methods involve one-pot reactions, cyclization, and condensation reactions, providing efficient pathways to synthesize compounds with potential applications in materials science and pharmacology. For instance, ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate has been synthesized, leading to the development of compounds with auxin activities, although their effectiveness in this regard is not high [A. Yue et al., 2010].

Coordination Polymers and Metal-Organic Frameworks

Pyrazole-based ligands have been utilized to construct coordination polymers and metal-organic frameworks (MOFs) with Zn(II) and Cd(II) ions. These structures demonstrate diverse architectural features and potential applications in gas storage, separation, and catalysis. The synthesis of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and their use in assembling coordination polymers highlights the versatility of pyrazole derivatives in creating functional materials [M. Cheng et al., 2017].

Organic Synthesis and Functionalization

Pyrazole derivatives serve as key intermediates in the synthesis of complex organic molecules. Studies have demonstrated their utility in Sonogashira-type cross-coupling reactions, leading to the synthesis of condensed pyrazoles and other heterocyclic structures. These reactions are pivotal in the development of new organic compounds with potential applications in drug development, agrochemicals, and dye manufacturing [Eglė Arbačiauskienė et al., 2011].

Catalysis and Green Chemistry

Novel methodologies utilizing pyrazole derivatives in catalysis have been developed to synthesize N-fused heterocycles under green, solvent-free conditions. These methods contribute to the advancement of sustainable chemistry by minimizing the use of hazardous solvents and improving reaction efficiencies. The synthesis of pyrazolo[3,4-b]pyridine products showcases the application of these strategies in creating environmentally friendly synthetic routes [Aseyeh Ghaedi et al., 2015].

Materials Science and Nonlinear Optical Materials

Pyrazole derivatives have been explored as potential candidates for nonlinear optical (NLO) materials. Studies focusing on the synthesis and characterization of N-substituted pyrazoles reveal their promise in applications such as optical limiting. These materials could play a crucial role in the development of optical devices and photonic technologies [B. Chandrakantha et al., 2013].

特性

IUPAC Name |

5-(ethylcarbamoyl)-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-9-7(12)5-4-6(8(13)14)11(2)10-5/h4H,3H2,1-2H3,(H,9,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMBHUNAZCSVPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NN(C(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2613174.png)

![1-(3-Nitrophenyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2613178.png)

![N-(3,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2613179.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2613180.png)

![tert-butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2613182.png)